Welcome to the BenchChem Online Store!
molecular formula C10H5ClO3 B8459535 Chromone-3-carbonyl chloride

Chromone-3-carbonyl chloride

Cat. No. B8459535
M. Wt: 208.60 g/mol
InChI Key: DUTDBPYCLDQAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03937837

Procedure details

A quantity of 0.9 g (0.0043 mol) of 4-oxo-4H-1-benzopyran-3-carbonylchloride was added gradually to a stirred quantity of 15 ml of conc. ammonium hydroxide at room temperature. All solid went into solution when crystals gradually separated. After 15 min. the solid was filtered and washed with water; wt 0.4 g (48.8% yield); mp 220°-225°. Two recrystallizations from 2-propanol gave pure material melting at 250°-252°C.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
48.8%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[O:5][CH:4]=[C:3]1[C:12](Cl)=[O:13].[OH-].[NH4+:16]>>[O:1]=[C:2]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[O:5][CH:4]=[C:3]1[C:12]([NH2:16])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
O=C1C(=COC2=C1C=CC=C2)C(=O)Cl
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gradually separated
FILTRATION
Type
FILTRATION
Details
After 15 min. the solid was filtered
Duration
15 min
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Two recrystallizations from 2-propanol

Outcomes

Product
Name
Type
product
Smiles
O=C1C(=COC2=C1C=CC=C2)C(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.